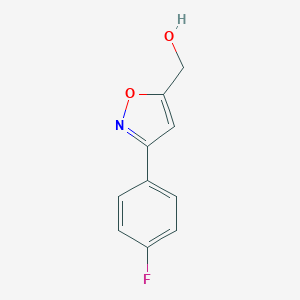

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHZYGAOISWOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622215 | |

| Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-89-2 | |

| Record name | 3-(4-Fluorophenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol chemical properties

An In-depth Technical Guide to (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, as well as agrochemical and materials science research.

Core Chemical Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-fluorophenyl group and a hydroxymethyl group.[1] This structure serves as a versatile building block in the synthesis of more complex molecules for various applications.[1]

Table 1: Physicochemical and Identification Properties

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂[1] |

| Molecular Weight | 193.18 g/mol [1] |

| CAS Number | 206055-89-2[1] |

| Appearance | Off-white amorphous powder[1] |

| Melting Point | 84-90 °C[1] |

| Purity | ≥ 97% (HPLC)[1] |

| Storage Conditions | 0-8 °C[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction, a common and effective method for constructing the isoxazole ring system.[2][3][4] A general and plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis via In Situ Nitrile Oxide Formation

This protocol is based on established methods for synthesizing similar isoxazole derivatives.[3][5] The core of this method is the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne.

Step 1: Synthesis of 4-Fluorobenzaldoxime

-

Dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent such as pyridine.

-

Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is then extracted with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 4-fluorobenzaldoxime.

Step 2: [3+2] Cycloaddition

-

Dissolve the 4-fluorobenzaldoxime and propargyl alcohol in a chlorinated solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a reaction flask.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise to the stirred mixture. The NaOCl acts as an oxidizing agent to convert the oxime into the corresponding nitrile oxide in situ.

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 70°C) for an extended period (e.g., 48 hours) to allow for the cycloaddition to proceed.[3]

-

Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Caption: Synthetic pathway for this compound.

Biological Activity and Applications

The isoxazole moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6]

This compound serves as a crucial intermediate in several fields:

-

Pharmaceutical Development: This compound is a key building block for synthesizing various pharmaceuticals. It is particularly noted for its use in developing drugs targeting neurological disorders.[1] Its structural features allow for modifications to enhance the efficacy and specificity of therapeutic agents.[7] For instance, a derivative incorporating this scaffold has been investigated for its α-amylase inhibitory activity, suggesting potential applications in managing diabetes and obesity.[2]

-

Agrochemical Chemistry: It is employed in the formulation of advanced agrochemicals.[1] The unique chemical structure can be modified to improve the potency and selectivity of active ingredients in crop protection products, contributing to the development of more effective and potentially safer pesticides and herbicides.[1]

-

Material Science: The compound is also explored for its potential in creating novel materials with enhanced properties, such as improved thermal stability and chemical resistance.[1]

Caption: Potential applications of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate. Its synthesis is well-established through cycloaddition reactions, and its applications span pharmaceuticals, agrochemicals, and material science. Further research into derivatives of this compound is likely to yield novel molecules with potent biological activities and valuable material properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 6. ijpca.org [ijpca.org]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Structure Elucidation of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a detailed synthetic protocol, predicted spectroscopic data based on analogous compounds, and the logical workflow for its structural verification.

Introduction

This compound is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Such scaffolds are prevalent in many biologically active compounds, serving as key building blocks in the development of new therapeutic agents.[1] The presence of a 4-fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide details the necessary steps to synthesize and confirm the chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction, a common method for forming five-membered heterocyclic rings. A plausible and efficient synthetic route is adapted from the synthesis of its structural analog, (3-para-tolyl-isoxazol-5-yl)methanol.[2][3] The two-step process involves the formation of an aldoxime followed by a cycloaddition with an alkyne.

Step 1: Synthesis of 4-Fluorobenzaldoxime

Protocol:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in pyridine (20 mL).

-

Add hydroxylamine hydrochloride (0.83 g, 12 mmol) to the solution.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (50 mL) and washed with distilled water (2 x 30 mL) and brine (30 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 4-fluorobenzaldoxime as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Protocol:

-

In a 100 mL two-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve 4-fluorobenzaldoxime (1.39 g, 10 mmol) and propargyl alcohol (0.67 g, 12 mmol) in a suitable solvent such as carbon tetrachloride (25 mL).

-

Slowly add a 5% aqueous solution of sodium hypochlorite (NaOCl, 25 mL) dropwise to the stirring reaction mixture at room temperature.

-

The reaction is stirred vigorously at 70°C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 30 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Structure Elucidation and Data Presentation

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted data for this compound based on known data for structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the title compound. These predictions are based on established chemical shift and absorption frequency principles, as well as published data for analogous compounds.[4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | dd | 2H | Aromatic H (ortho to F) |

| ~7.15 | t | 2H | Aromatic H (meta to F) |

| ~6.50 | s | 1H | Isoxazole H-4 |

| ~4.85 | d | 2H | -CH₂OH |

| ~2.50 | t | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | Isoxazole C-5 |

| ~164.0 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| ~162.5 | Isoxazole C-3 |

| ~129.0 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |

| ~125.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic C (ipso) |

| ~116.0 (d, ²JCF ≈ 22 Hz) | Aromatic CH (meta to F) |

| ~97.0 | Isoxazole C-4 |

| ~56.0 | -CH₂OH |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3120-3080 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~1610 | Strong | C=N stretch (isoxazole ring) |

| ~1590, ~1500 | Strong | Aromatic C=C stretch |

| ~1450 | Medium | C-O-N stretch (isoxazole ring) |

| ~1230 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 176 | [M - OH]⁺ |

| 175 | [M - H₂O]⁺ |

| 162 | [M - CH₂OH]⁺ |

| 122 | [4-Fluorobenzonitrile]⁺ |

| 95 | [C₆H₄F]⁺ |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structure Elucidation Logic

Caption: Logical workflow for the structure elucidation process.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, including its chemical properties, a plausible synthesis protocol, and its applications in research and development.

Compound Identification and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-fluorophenyl group and a hydroxymethyl group. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

CAS Number : 206055-89-2[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FNO₂ | [1] |

| Molecular Weight | 193.18 g/mol | [1] |

| Melting Point | 84-90 °C | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Purity | ≥ 97% (as determined by HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Potential Synthesis Protocol

The following is a plausible experimental protocol for the synthesis of this compound, based on general methods for the synthesis of similar isoxazole derivatives, such as the [3+2] cycloaddition reaction.[2][3]

Objective: To synthesize this compound from 4-fluorobenzaldehyde.

Materials:

-

4-fluorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Sodium hypochlorite solution (NaOCl)

-

Propargyl alcohol

-

Carbon tetrachloride (CCl₄) or another suitable organic solvent

-

Ethyl acetate

-

Distilled water

-

Anhydrous sodium sulfate

Experimental Procedure:

Step 1: Synthesis of 4-fluorobenzaldoxime

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in pyridine.

-

Reflux the mixture for several hours.

-

After cooling to room temperature, extract the product with ethyl acetate and wash with distilled water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-fluorobenzaldoxime.

Step 2: Cycloaddition to form this compound

-

In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the 4-fluorobenzaldoxime and propargyl alcohol in an appropriate solvent like carbon tetrachloride.

-

Add a solution of sodium hypochlorite (5%) dropwise to the reaction mixture through the dropping funnel.

-

Stir the reaction mixture at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours).

-

After the reaction is complete, transfer the contents to a separatory funnel and separate the organic phase from the aqueous phase.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives.

Caption: General synthesis workflow for (3-Aryl-isoxazol-5-yl)methanol.

Applications in Research and Development

This compound serves as a crucial building block in the development of novel compounds with potential therapeutic applications. The isoxazole core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of more complex molecules for drug discovery.[1] The isoxazole moiety is found in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. It is of particular interest in the development of drugs targeting neurological disorders.[1][4]

-

Agricultural Chemistry: It can be utilized in the formulation of agrochemicals, such as pesticides and herbicides, potentially leading to more effective and environmentally friendly crop protection products.[1][4]

-

Material Science: The compound is also explored for its potential in creating new materials with improved properties, such as thermal stability and chemical resistance.[1][4]

References

In-Depth Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a key heterocyclic intermediate in the development of novel therapeutics and advanced materials.

Core Compound Data

This compound is a substituted isoxazole that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its fluorinated phenyl ring is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The isoxazole core is a privileged scaffold known to interact with a wide range of biological targets.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound and Analogues

| Property | Value | Source / Analogue |

| Molecular Formula | C₁₀H₈FNO₂ | Chem-Impex[1] |

| Molecular Weight | 193.18 g/mol | Chem-Impex[1] |

| Appearance | Off-white amorphous powder | Chem-Impex[1] |

| Melting Point | 84-90 °C | Chem-Impex[1] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |

| ¹H NMR (Representative) | δ 7.90–7.71 (m, 2H, ArH), 6.75 (s, 1H, isoxazole-H), 4.82 (s, 2H, CH₂–OH), 3.89 (s, 1H, OH) | Adapted from (3-para-tolyl-isoxazol-5-yl)methanol and (3-(4-bromophenyl)-isoxazol-5-yl)methanol[2][3] |

| ¹³C NMR (Representative) | δ 170.3, 162.3, 139.9, 129.8, 126.3, 96.1, 60.5 | Adapted from (3-para-tolyl-isoxazol-5-yl)methanol[2] |

| FT-IR (Representative) | 3200-3500 cm⁻¹ (O-H stretch, broad), ~1600 cm⁻¹ (C=N stretch), 1040 cm⁻¹ (C–O–C stretch) | Adapted from (3-para-tolyl-isoxazol-5-yl)methanol and (3-(4-bromophenyl)-isoxazol-5-yl)methanol[2][3] |

Experimental Protocols

Synthesis of (3-Aryl-isoxazol-5-yl)methanol via [3+2] Cycloaddition (General Protocol)

This two-step process involves the formation of an aldoxime followed by a cycloaddition reaction with propargyl alcohol.

Step 1: Synthesis of 4-Fluorobenzaldoxime

-

In a suitable round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in pyridine.

-

Add hydroxylamine hydrochloride (1.1 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate to yield the crude 4-fluorobenzaldoxime.

Step 2: Cycloaddition to form this compound

-

To the crude 4-fluorobenzaldoxime, add a solution of sodium hypochlorite (NaOCl) to generate the corresponding nitrile oxide in situ.

-

Simultaneously, add propargyl alcohol (1.5-2 equivalents) to the reaction mixture.

-

The [3+2] cycloaddition reaction proceeds to form the isoxazole ring.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[2]

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a KBr pellet or as a thin film to identify key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.

Applications and Biological Context

This compound is a valuable intermediate in the synthesis of more complex molecules for various applications.

-

Pharmaceutical Development: It serves as a key building block for pharmaceuticals targeting neurological disorders.[1] The isoxazole scaffold is present in drugs that act as mGluR1 antagonists for neuropathic pain, anticonvulsants targeting voltage-gated sodium channels, and neuroprotective agents in models of Alzheimer's disease.[4][5][6]

-

Agricultural Chemistry: This compound is also utilized in the formulation of agrochemicals, where the isoxazole ring is a known toxophore in some insecticides and herbicides.[1][7] The mode of action for some isoxazoline insecticides involves the allosteric modulation of GABA-gated chloride channels in insects.[8]

Visualized Workflows and Pathways

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow where this compound is used as a synthetic intermediate for creating a library of candidate compounds for biological screening.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The mode of action of isocycloseram: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

SMILES String: OCc1cc(no1)-c2ccc(F)cc2

Introduction

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a heterocyclic organic compound featuring a core isoxazole ring substituted with a 4-fluorophenyl group at the 3-position and a hydroxymethyl group at the 5-position. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, with the isoxazole scaffold being a key structural motif in a variety of biologically active compounds.[1] Derivatives of isoxazole have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential biological activities of this compound, targeting researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 193.17 g/mol | --INVALID-LINK-- |

| Appearance | Off-white amorphous powder | --INVALID-LINK-- |

| Melting Point | 84-90 °C | --INVALID-LINK-- |

| Purity | ≥ 97% (HPLC) | --INVALID-LINK-- |

| SMILES | OCc1cc(no1)-c2ccc(F)cc2 | --INVALID-LINK-- |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction, a common and efficient method for constructing the isoxazole ring.[1] The following protocol is a representative procedure adapted from the synthesis of structurally similar isoxazole derivatives.[1][2]

General Synthesis Workflow

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Fluorobenzaldoxime

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).

-

Add a base, for example, pyridine or sodium hydroxide, to neutralize the HCl salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluorobenzaldoxime.

Step 2: Synthesis of this compound

-

Dissolve the 4-fluorobenzaldoxime (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution while stirring at room temperature. The NCS facilitates the in-situ generation of the corresponding nitrile oxide.

-

After stirring for approximately 30 minutes, add propargyl alcohol (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the broader class of isoxazole derivatives has been investigated for a variety of therapeutic applications. These compounds are known to interact with a range of biological targets, including protein kinases and enzymes involved in metabolic pathways.[1]

Potential as a Kinase Inhibitor

Many isoxazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. For instance, some 3,5-diarylisoxazole derivatives have been evaluated as potential anticancer agents targeting Ribosomal protein S6 kinase beta-1 (S6K1), a key component of the PI3K/AKT/mTOR signaling pathway.[3]

Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor

Derivatives of isoxazole have also been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway, which is often upregulated in cancer cells.[4] Inhibition of ACC can lead to decreased production of malonyl-CoA, a critical building block for fatty acid synthesis, thereby arresting cell growth and inducing apoptosis.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. Its synthesis is readily achievable through established chemical methodologies. While specific biological data for this compound is limited, the broader class of isoxazole derivatives demonstrates a wide range of biological activities, suggesting that this compound could be a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document amalgamates data from supplier information, SDSs of structurally similar compounds, and general laboratory safety practices.

Compound Identification and Properties

This compound is a heterocyclic compound increasingly utilized as a building block in the synthesis of novel bioactive molecules. Its structural features make it a valuable component in the development of new therapeutic agents and crop protection products.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FNO₂ | |

| Molecular Weight | 193.17 g/mol | |

| Appearance | Off-white amorphous powder/solid | [1] |

| Melting Point | 84-90 °C | [1] |

| CAS Number | 206055-89-2 | [1] |

| Storage Class | 11 (Combustible Solids) | |

| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |

Hazard Identification and Safety Precautions

-

Acute Oral Toxicity : May be harmful if swallowed.

-

Skin Irritation : May cause skin irritation.

-

Eye Irritation : May cause serious eye irritation.

-

Respiratory Irritation : May cause respiratory irritation.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | A lab coat should be worn at all times. For larger quantities or in case of potential splashing, consider a chemical-resistant apron or suit. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Emergency Procedures

| Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Fire-Fighting Measures

As a combustible solid, this compound can burn if ignited.

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical : Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment for Firefighters : Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal : Dispose of waste and residues in accordance with local, state, and federal regulations. This compound is considered highly hazardous to water and should not be allowed to enter drains or waterways.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound based on procedures for structurally similar compounds.[2][3][4][5]

Materials:

-

4-Fluorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Propargyl alcohol

-

Sodium hypochlorite solution

-

Pyridine or other suitable base

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Solvents for extraction and purification (e.g., dichloromethane, hexane)

Procedure:

-

Oxime Formation :

-

Dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent such as pyridine.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the resulting 4-fluorobenzaldehyde oxime with an organic solvent like ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.

-

-

[3+2] Cycloaddition :

-

Dissolve the 4-fluorobenzaldehyde oxime and propargyl alcohol in a suitable solvent.

-

Slowly add a solution of sodium hypochlorite to the mixture. This in-situ generates the nitrile oxide which then undergoes a [3+2] cycloaddition with the alkyne.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification :

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and concentrate to yield the purified compound.

-

-

Characterization :

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizations

References

The Isoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. This guide provides a comprehensive overview of the isoxazole core, detailing its synthesis, biological activities, and clinical significance, with a focus on quantitative data and experimental methodologies to aid in the drug discovery process.

Physicochemical Properties and Synthetic Strategies

The isoxazole ring's electronic nature, characterized by a polarized N-O bond and aromaticity, allows it to act as a versatile bioisostere for various functional groups, enhancing molecular interactions with biological targets.[1][2] Its stability and the ability to introduce substituents at multiple positions make it an attractive scaffold for optimizing pharmacokinetic and pharmacodynamic properties.[3][4]

Key Synthetic Approaches

The construction of the isoxazole ring primarily relies on 1,3-dipolar cycloaddition reactions and condensation reactions.

1.1.1. 1,3-Dipolar Cycloaddition: This is one of the most common methods for synthesizing isoxazoles. It typically involves the reaction of a nitrile oxide with an alkyne. The nitrile oxides can be generated in situ from aldoximes using various oxidizing agents.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

-

Materials: Substituted aldoxime, terminal alkyne, N-Chlorosuccinimide (NCS), base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., chloroform or dichloromethane).

-

Procedure:

-

To a stirred solution of the substituted aldoxime in the chosen solvent, NCS is added portion-wise at room temperature. The reaction is stirred until the formation of the intermediate hydroximoyl chloride is complete (monitored by TLC).

-

The terminal alkyne is then added to the reaction mixture.

-

A base, such as triethylamine, is added dropwise to the mixture. The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

-

1.1.2. Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This method provides a straightforward route to isoxazoles. The reaction proceeds through the initial formation of a monoxime intermediate, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds

-

Materials: 1,3-dicarbonyl compound, hydroxylamine hydrochloride, a base (e.g., sodium acetate or sodium hydroxide), and a solvent (e.g., ethanol or acetic acid).

-

Procedure:

-

The 1,3-dicarbonyl compound is dissolved in the chosen solvent.

-

Hydroxylamine hydrochloride and a base are added to the solution. The base is used to neutralize the hydrochloride and generate free hydroxylamine.

-

The reaction mixture is heated to reflux for a specified period, typically ranging from 2 to 24 hours, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

-

Biological Activities and Therapeutic Applications

The isoxazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This has led to the development of several clinically successful drugs.

Antimicrobial Activity

Isoxazole-containing compounds have demonstrated potent activity against a variety of bacterial and fungal pathogens. The sulfonamide antibiotic Sulfamethoxazole is a prominent example.

| Compound | Organism | MIC (µg/mL) | Reference |

| Sulfamethoxazole | Escherichia coli | 8 - 64 | [5] |

| Sulfamethoxazole | Staphylococcus aureus | 16 - 128 | [5] |

| Isoxazole Derivative 1 | Bacillus subtilis | 3.9 | [6] |

| Isoxazole Derivative 2 | Candida albicans | 62.5 | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Method: Broth microdilution method.

-

Procedure:

-

A two-fold serial dilution of the isoxazole compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Anti-inflammatory Activity

Several isoxazole derivatives are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Valdecoxib , a selective COX-2 inhibitor, and Leflunomide , a disease-modifying antirheumatic drug (DMARD), are key examples.

| Compound | Target | IC50 (µM) | In Vivo Model | % Inhibition | Reference |

| Valdecoxib | COX-2 | 0.005 | - | - | [7] |

| Leflunomide (active metabolite A771726) | Dihydroorotate dehydrogenase | 1.2 | Carrageenan-induced paw edema | ~50 | [8] |

| Isoxazole Derivative 3 | COX-2 | 0.25 | Carrageenan-induced paw edema | 76.71 | [9] |

| Isoxazole Derivative 4 | COX-1 | 1.35 | - | - | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Wistar rats.

-

Procedure:

-

Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

The test compounds are administered orally or intraperitoneally at a specific dose.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

Anticancer Activity

The isoxazole scaffold is present in numerous compounds with significant anticancer activity, targeting various signaling pathways involved in tumor growth and proliferation.[3][11]

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Isoxazole Derivative 5 | K562 (Leukemia) | 0.018 | HSP90 Inhibition | [10] |

| Isoxazole Derivative 6 | MCF-7 (Breast Cancer) | 2.63 | Apoptosis Induction | [12] |

| Isoxazole Derivative 7 | HeLa (Cervical Cancer) | 15.48 | Cytotoxic | [13] |

| Isoxazole Derivative 8 | Hep3B (Liver Cancer) | 23 | Cytotoxic | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the isoxazole compounds for a specific duration (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

-

Central Nervous System (CNS) Activity

The isoxazole ring is also a key feature in drugs targeting the CNS. Risperidone , an atypical antipsychotic, is a notable example used in the treatment of schizophrenia and bipolar disorder.

Pharmacokinetics of Isoxazole-Containing Drugs

The pharmacokinetic profiles of isoxazole-containing drugs vary depending on their specific structures and substituents. A summary of key pharmacokinetic parameters for some approved drugs is provided below.

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion | Reference |

| Sulfamethoxazole | ~100 | 70 | 10-12 | Hepatic (acetylation and glucuronidation) | Primarily renal | [5][13] |

| Valdecoxib | 83 | >98 | 8-11 | Hepatic (CYP3A4, 2C9) | Renal and fecal | [1][7][14] |

| Leflunomide (as A771726) | ~80 | >99 | ~336 (14 days) | Hepatic and GI wall | Renal and fecal | [8][9][15] |

| Risperidone | ~70 | 90 (risperidone), 77 (9-hydroxyrisperidone) | 3-20 (risperidone), 21-30 (9-hydroxyrisperidone) | Hepatic (CYP2D6) | Primarily renal | [16][17][18] |

Signaling Pathways Modulated by Isoxazole Derivatives

Isoxazole-containing compounds exert their therapeutic effects by modulating various intracellular signaling pathways.

Inflammation: NF-κB Signaling Pathway

Many anti-inflammatory isoxazole derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19][20] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Cancer: Apoptosis and Cell Cycle Regulation

In cancer, isoxazole-containing compounds can induce apoptosis (programmed cell death) and arrest the cell cycle through various mechanisms, including the inhibition of protein kinases, heat shock proteins, and topoisomerases.[3][11] For example, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its favorable physicochemical properties, coupled with well-established and adaptable synthetic routes, have enabled the development of a diverse range of therapeutic agents. The successful clinical application of isoxazole-containing drugs across various disease areas, including infectious diseases, inflammation, and central nervous system disorders, underscores the significance of this heterocyclic core. Future research focused on the design and synthesis of novel isoxazole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pharmacokinetics of Sulfamethoxazole and Trimethoprim During Venovenous Extracorporeal Membrane Oxygenation: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Valdecoxib (Bextra) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics of Leflunomide | springermedizin.de [springermedizin.de]

- 13. youtube.com [youtube.com]

- 14. Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 16. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 18. mdpi.com [mdpi.com]

- 19. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have established it as a "privileged scaffold" in drug discovery. Isoxazole-based compounds have demonstrated a remarkable breadth of biological activities, leading to the development of therapies for a wide range of diseases, including inflammatory conditions, cancer, and autoimmune disorders. This technical guide provides a detailed overview of the key therapeutic targets of isoxazole-based compounds, presenting quantitative data, in-depth experimental protocols for target validation, and visualizations of the associated signaling pathways.

Key Therapeutic Targets and Quantitative Inhibitory Data

Isoxazole derivatives have been successfully designed to modulate the activity of a variety of enzymes and receptors. The following tables summarize the quantitative data for the interaction of prominent isoxazole-based compounds with their primary therapeutic targets.

| Compound | Class | Target | IC50 / Kᵢ / Kₔ | Assay Type | Reference |

| Valdecoxib | NSAID | Cyclooxygenase-2 (COX-2) | IC50: 5 nM | Recombinant Human Enzyme Assay | [1] |

| Cyclooxygenase-1 (COX-1) | IC50: 140 µM | Recombinant Human Enzyme Assay | [1] | ||

| Cyclooxygenase-2 (COX-2) | IC50: 0.24 µM | Human Whole Blood Assay | [2] | ||

| Cyclooxygenase-1 (COX-1) | IC50: 21.9 µM | Human Whole Blood Assay | [2] | ||

| Leflunomide (active metabolite A77 1726) | DMARD | Dihydroorotate Dehydrogenase (DHODH) | Kᵢ: 2.7 ± 0.7 µM | Human Cell Enzyme Assay | [3] |

| Human DHODH | IC50: 0.5 - 2.3 µM | Enzyme Inhibition Assay | [4] | ||

| NVP-AUY922 (Luminespib) | Antineoplastic | Heat Shock Protein 90 (HSP90) | Kₔ: 1.7 nM | Not Specified | [5] |

| Heat Shock Protein 90α (HSP90α) | GI50: ~2 - 40 nM | Cell Proliferation Assay | [5] | ||

| Heat Shock Protein 90N (HSP90N) | Kₔ: 5.10 ± 2.10 nM | Isothermal Titration Calorimetry (ITC) | [6] | ||

| Muscimol | GABAA Agonist | GABAA Receptor | - | Radioligand Binding Assay | [7][8] |

| Various Isoxazole Derivatives | Antagonists | Toll-Like Receptor 8 (TLR8) | IC50: 6.5 µM (Compound 14) | NF-κB Reporter Assay (HEK293) | [9] |

| Toll-Like Receptor 8 (TLR8) | IC50: 8.7 µM (Compound 26) | NF-κB Reporter Assay (HEK293) | [9] | ||

| Various Isoxazole Derivatives | Inhibitors | Carbonic Anhydrase I (hCA I) | IC50: 23.17 - 79.58 nM | Enzyme Inhibition Assay | [10] |

| Carbonic Anhydrase II (hCA II) | IC50: 36.58 - 88.28 nM | Enzyme Inhibition Assay | [10] |

Featured Targets: Signaling Pathways and Experimental Protocols

This section provides a detailed examination of three primary targets for isoxazole-based drugs: Cyclooxygenase-2 (COX-2), Dihydroorotate Dehydrogenase (DHODH), and Heat Shock Protein 90 (HSP90).

Cyclooxygenase-2 (COX-2)

Target Significance: COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[11] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[12] Valdecoxib is a potent and selective isoxazole-based COX-2 inhibitor.[13]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins and the site of inhibition by selective COX-2 inhibitors like Valdecoxib.

Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Selectivity

This assay provides a physiologically relevant method to determine the inhibitory potency and selectivity of a compound against COX-1 and COX-2.

-

Objective: To determine the IC50 values for the inhibition of COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) by an isoxazole-based compound.

-

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (heparin for COX-2 assay).

-

Test isoxazole compound (e.g., Valdecoxib) dissolved in DMSO.

-

Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

-

Standard laboratory equipment (37°C incubator, centrifuge, microplate reader).

-

-

Methodology:

-

COX-1 Activity (Thromboxane B2 Production): a. Aliquots of freshly drawn whole blood (without anticoagulant) are incubated in glass tubes with various concentrations of the test compound or vehicle (DMSO) for 15-60 minutes at 37°C. b. Clotting is allowed to proceed for 60 minutes at 37°C, which initiates platelet activation and subsequent TXB2 production via COX-1. c. The reaction is stopped by placing the tubes on ice and adding a chelating agent (e.g., EDTA). d. Samples are centrifuged to separate the serum. e. The concentration of TXB2 in the serum is measured using a specific ELISA kit as an index of COX-1 activity.

-

COX-2 Activity (Prostaglandin E2 Production): a. Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle. b. LPS (e.g., 10 µg/mL final concentration) is added to induce the expression of COX-2 in monocytes. c. The blood is incubated for 24 hours at 37°C to allow for COX-2 expression and PGE2 synthesis. d. The reaction is stopped, and plasma is separated by centrifugation. e. The concentration of PGE2 in the plasma is measured using a specific ELISA kit as an index of COX-2 activity.

-

-

Data Analysis:

-

The percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each compound concentration relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

The COX-1/COX-2 selectivity ratio is calculated (IC50 COX-1 / IC50 COX-2).

-

Dihydroorotate Dehydrogenase (DHODH)

Target Significance: DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[14] This pathway is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines, making DHODH an attractive target for immunosuppressive and anticancer drugs.[15] The active metabolite of the isoxazole-based drug Leflunomide, A77 1726, is a potent inhibitor of DHODH.[3][16]

Signaling Pathway: De Novo Pyrimidine Synthesis

The diagram below outlines the de novo pyrimidine synthesis pathway, highlighting the critical role of DHODH and its inhibition by the active metabolite of Leflunomide.

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This protocol describes a common in vitro method to measure DHODH activity by monitoring the reduction of an artificial electron acceptor.

-

Objective: To determine the IC50 value of an isoxazole-based compound (e.g., A77 1726) against human DHODH.

-

Materials:

-

Recombinant human DHODH enzyme.

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Substrate: Dihydroorotate (DHO).

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).

-

Coenzyme Q10 (CoQ10).

-

Test isoxazole compound dissolved in DMSO.

-

96-well microplate and a microplate spectrophotometer.

-

-

Methodology:

-

Reagent Preparation: a. Prepare stock solutions of DHO, DCIP, and CoQ10 in appropriate solvents (e.g., DMSO for DHO and CoQ10, Assay Buffer for DCIP). b. Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM). c. Prepare serial dilutions of the test compound in DMSO.

-

Assay Protocol (96-well plate format): a. Add 2 µL of the test compound dilutions (or DMSO for control) to the wells. b. Add 178 µL of the DHODH enzyme solution to each well. c. Incubate the plate at room temperature (e.g., 25°C) for 15-30 minutes to allow for inhibitor binding. d. Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve desired final concentrations (e.g., 200 µM DHO, 120 µM DCIP, 50 µM CoQ10). e. Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Measurement: a. Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the percentage of inhibition vs. log concentration data to a dose-response curve.

-

Heat Shock Protein 90 (HSP90)

Target Significance: HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival, including mutated and overexpressed oncoproteins.[5][17] Inhibition of HSP90's ATP-dependent chaperone activity leads to the degradation of these client proteins, making it a compelling target for cancer therapy. NVP-AUY922 (Luminespib) is a potent, second-generation isoxazole-based HSP90 inhibitor.[5][18]

Signaling Pathway: HSP90 Chaperone Cycle

The diagram below depicts the ATP-dependent chaperone cycle of HSP90, which is competitively inhibited by isoxazole-based compounds like NVP-AUY922 at the N-terminal ATP-binding pocket.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).

-

Objective: To determine the dissociation constant (Kₔ) for the binding of an isoxazole inhibitor (e.g., NVP-AUY922) to HSP90.

-

Materials:

-

Highly purified recombinant human HSP90 protein.

-

Test isoxazole compound (e.g., NVP-AUY922).

-

ITC Buffer (e.g., Phosphate-buffered saline, pH 7.5), extensively degassed.

-

Isothermal Titration Calorimeter.

-

-

Methodology:

-

Sample Preparation: a. Dialyze the purified HSP90 protein extensively against the ITC buffer to ensure buffer matching. b. Dissolve the test compound in the final dialysis buffer. The use of DMSO should be minimized and matched in both solutions if unavoidable. c. Determine the precise concentrations of the protein and the ligand spectrophotometrically. d. Degas both the protein and ligand solutions for at least 1 hour immediately before the experiment.

-

ITC Experiment Setup: a. Set the experimental temperature (e.g., 25°C). b. Fill the sample cell (typically ~200-1400 µL) with the HSP90 solution (e.g., 5-50 µM). c. Load the injection syringe (typically ~40-250 µL) with the test compound solution, at a concentration 10-20 fold higher than the protein concentration.

-

Titration: a. Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the ligand solution into the protein-filled sample cell while stirring. b. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

-

-

Data Analysis:

-

Integrate the raw data peaks to obtain the heat change for each injection.

-

A control experiment (ligand injected into buffer) is performed to subtract the heat of dilution.

-

Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (Kₐ, from which Kₔ is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

The isoxazole moiety is a versatile and highly effective scaffold in drug design, capable of being tailored to interact with a wide array of therapeutic targets. The examples of Valdecoxib, Leflunomide, and NVP-AUY922 demonstrate the successful application of this heterocycle in targeting enzymes central to inflammation, immune cell proliferation, and cancer biology. The detailed experimental protocols provided herein serve as a guide for researchers aiming to identify and characterize novel isoxazole-based compounds. As our understanding of disease pathways deepens, the rational design of new isoxazole derivatives will undoubtedly continue to yield novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. easybiologyclass.com [easybiologyclass.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of muscimol binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 14. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 15. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a key heterocyclic intermediate in medicinal chemistry. The unique structural and electronic properties of the isoxazole ring make this compound a valuable building block for the development of novel therapeutic agents, particularly those targeting enzymes involved in critical biological pathways.

Introduction

This compound is a versatile synthetic intermediate. The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity of derivative compounds to their biological targets. This intermediate is particularly relevant in the synthesis of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this pathway is a therapeutic strategy for autoimmune diseases and cancer.

Applications

The primary application of this compound is as a precursor for the synthesis of more complex bioactive molecules. Its derivatives have been investigated for a range of therapeutic activities, including:

-

Immunomodulatory Agents: As building blocks for compounds similar to the active metabolite of leflunomide (A77 1726 or teriflunomide), which are used in the treatment of rheumatoid arthritis and multiple sclerosis.

-

Anticancer Agents: The isoxazole core is present in numerous compounds with demonstrated anticancer properties.[1]

-

Anti-inflammatory and Analgesic Agents: The structural motif is found in various compounds developed as anti-inflammatory and pain-relieving drugs.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound and its immediate precursor, based on analogous syntheses.

| Compound | Starting Materials | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |

| 4-Fluorobenzaldehyde Oxime | 4-Fluorobenzaldehyde, Hydroxylamine Hydrochloride | C₇H₆FNO | 139.13 | ~95% | White Solid | 80-85 |

| This compound | 4-Fluorobenzaldehyde Oxime, Propargyl Alcohol | C₁₀H₈FNO₂ | 193.17 | 60-70% | Solid | 90-95 |

Experimental Protocols

Two primary synthetic routes are presented: [3+2] cycloaddition and reduction of a carboxylic acid derivative. The cycloaddition method is detailed below as it allows for the construction of the core isoxazole ring system from readily available starting materials.

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol is adapted from the synthesis of analogous 3-aryl-5-(hydroxymethyl)isoxazoles.[2][3]

Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime

-

Reaction Setup: In a 250 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), hydroxylamine hydrochloride (6.72 g, 96.7 mmol), and pyridine (50 mL).

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling to room temperature, remove the pyridine under reduced pressure. To the residue, add ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-fluorobenzaldehyde oxime as a white solid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL flask, dissolve 4-fluorobenzaldehyde oxime (10.0 g, 71.9 mmol) and propargyl alcohol (4.84 g, 86.3 mmol) in dichloromethane (150 mL) and stir at room temperature.

-

Nitrile Oxide Formation and Cycloaddition: Slowly add aqueous sodium hypochlorite solution (5%, ~85 mL) dropwise to the stirring mixture. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase with water (2 x 75 mL) and brine (75 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.

Protocol 2: Synthesis via Reduction of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid

This protocol outlines a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).[4][5][6]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Addition of Carboxylic Acid: Slowly add a solution of 3-(4-fluorophenyl)isoxazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension. Control the rate of addition to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and evaporate the solvent. Purify the residue by column chromatography to yield this compound.

Visualizations

Experimental Workflow: [3+2] Cycloaddition

Caption: Workflow for the synthesis of the target compound.

Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase

The isoxazole scaffold is a key component of inhibitors targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[7][8][9]

Caption: Inhibition of DHODH by isoxazole derivatives.

References

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole and Benzoisoxazole Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a crucial pharmacophore in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in medicinal chemistry.[4][5] Among the various synthetic strategies, the [3+2] 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne stands out as one of the most efficient and versatile methods for constructing the isoxazole core.[1][6] This reaction, often falling under the umbrella of "click chemistry," is characterized by its high yields, operational simplicity, and tolerance of a wide range of functional groups, making it highly amenable to the synthesis of diverse compound libraries for drug discovery.[1]

This document provides detailed application notes on the utility of the 1,3-dipolar cycloaddition for isoxazole synthesis in drug development and comprehensive experimental protocols for key methodologies.

Reaction Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition for isoxazole synthesis is a concerted pericyclic reaction involving a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne or alkene).[1][7] The nitrile oxide, an unstable species, is typically generated in situ from stable precursors such as aldoximes, hydroximoyl chlorides, or primary nitroalkanes.[6][8] The subsequent cycloaddition proceeds through a five-membered aromatic transition state to yield the isoxazole ring.

Caption: General mechanism of isoxazole synthesis.

A critical aspect of this reaction is its regioselectivity, which dictates the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide (R¹-CNO) with a terminal alkyne (R²-C≡CH) can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Generally, the reaction favors the formation of the 3,5-disubstituted isomer due to a combination of steric and electronic factors, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.[9] However, factors such as solvent polarity, reaction temperature, and the use of catalysts can influence the regiochemical outcome.[9]

Caption: Key factors controlling regioselectivity.

Application Notes for Drug Development

-

Scaffold Hopping and Bioisosterism: The isoxazole ring is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[10] The 1,3-dipolar cycloaddition allows for the rapid generation of isoxazole-based analogues of known active compounds, facilitating scaffold hopping and lead optimization efforts.

-

Access to Chemical Diversity: The reaction is highly modular, as a wide variety of nitrile oxide precursors and alkynes are commercially available or readily synthesized. This enables the creation of large, diverse libraries of isoxazole derivatives for high-throughput screening. Solid-phase synthesis approaches have also been developed to further streamline this process.[11]

-

Functional Group Tolerance: The reaction conditions are often mild and do not require transition metal catalysts, leading to excellent functional group tolerance.[12] This allows for the incorporation of complex and sensitive functionalities commonly found in drug candidates.

-

Proven Pharmacological Relevance: The isoxazole motif is present in numerous FDA-approved drugs with diverse therapeutic applications, including the anti-inflammatory drug Parecoxib, the antibiotic Sulfamethoxazole, and the immunosuppressant Leflunomide.[1][3] This established track record reduces the perceived risk associated with incorporating this heterocycle into new drug candidates.

Experimental Protocols

The in situ generation of the nitrile oxide intermediate is central to most protocols. Below are detailed methods utilizing different precursors and reaction conditions.

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]